2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-cyclopropyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c20-16-4-2-1-3-12(16)11-17(27)21-13-7-9-15(10-8-13)26-24-18(23-25-26)19(28)22-14-5-6-14/h1-4,7-10,14H,5-6,11H2,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQYKCUMGHXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide represents a novel class of tetrazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrazole ring, which is known for its diverse biological activities. The presence of a cyclopropyl group and a chlorophenyl moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O2 |
| Molecular Weight | 364.82 g/mol |
| LogP | 3.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The tetrazole moiety is particularly significant due to its ability to form hydrogen bonds, which can facilitate binding to active sites on target proteins.
Biological Activities
Research has indicated that This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested in vitro against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in several studies. For instance, it was evaluated against human glioblastoma U251 cells and exhibited an IC50 value indicating potent cytotoxicity.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential revealed that the compound could modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of tetrazole derivatives similar to our compound:
- Study on Antitumor Activity : A study evaluated the effects of various tetrazole derivatives on cancer cell lines, revealing that modifications in the side chains significantly influenced their cytotoxic effects. The presence of electron-withdrawing groups was found to enhance activity against specific cancer types .
- In Vivo Studies : In vivo experiments using animal models indicated that compounds with similar structures could reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Heterocyclic Core Differences
- Tetrazole vs. Triazole (Fungicides) : The target compound’s tetrazole ring differs from the triazole cores in etaconazole and propiconazole. Tetrazoles exhibit greater metabolic stability due to their higher nitrogen content and resistance to enzymatic degradation, whereas triazoles are more prone to oxidative metabolism . This distinction may limit the target compound’s utility in agricultural fungicides but enhance its suitability for pharmaceutical applications.
- Tetrazole vs.
Substituent Effects
- Chlorophenyl Group : Present in both the target compound and fungicides (e.g., etaconazole), this group likely enhances binding to cytochrome P450 enzymes or sterol biosynthesis proteins. However, the tetrazole’s electronic properties may alter specificity compared to triazole-based agrochemicals .
- Cyclopropyl vs. In contrast, ADC1730’s Val-Ala-PAB linker facilitates antibody conjugation, a feature absent in the target compound .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (405.82 g/mol) falls between fungicides (~328–342 g/mol) and larger conjugates like ADC1730 (506.56 g/mol), aligning with typical small-molecule drug thresholds (<500 g/mol).
- Lipophilicity : The cyclopropyl group likely increases logP compared to triazole fungicides, enhancing blood-brain barrier penetration if central nervous system activity is intended.
Research Findings and Implications
- Metabolic Stability : The tetrazole core resists CYP450-mediated metabolism more effectively than triazoles, as demonstrated in studies of analogous compounds .
- Target Specificity : While chlorophenyl groups are common in agrochemicals, the tetrazole’s electronic profile may redirect activity toward mammalian targets (e.g., kinase inhibition or GPCR modulation).
- Synthetic Flexibility : Unlike ADC1730’s maleimide linker, the target compound lacks functional groups for bioconjugation, limiting its use in antibody-drug conjugates but preserving simplicity for oral administration .
Q & A
Q. What are the critical steps for optimizing the synthesis of 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide?
- Methodological Answer : Key steps include:
- Coupling agent selection : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as it enhances reaction efficiency under mild conditions (0–5°C) .
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of intermediates) .
- Purification : Employ silica gel chromatography with hexane:ethyl acetate (9:3 v/v) for intermediate isolation, validated by TLC monitoring .
- Crystallization : Use DMSO-d6 for single-crystal X-ray diffraction to confirm 3D molecular structure .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks in DMSO-d6 (e.g., 1H NMR: δ 7.5–8.0 ppm for aromatic protons; 13C NMR: δ 165–170 ppm for carbonyl groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) with deviations <0.5% from theoretical values .
- X-ray crystallography : Resolve bond angles and torsional strain in the tetrazole ring to verify regiochemistry .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial screening : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays, given the activity of related thiazole derivatives .
- Enzyme inhibition : Assess COX-1/2 inhibition via fluorometric assays, as seen in imidazole-thiazole hybrids .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to identify IC50 values .
Q. How can solubility challenges be addressed for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS for biological assays .
- Surfactants : Add Tween-80 (0.1%) to improve aqueous dispersion .
- pH adjustment : Test solubility in buffered solutions (pH 4–9) to identify optimal conditions .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-substituted intermediates .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Structural alignment : Overlap 3D conformers (e.g., using PyMOL) to identify critical pharmacophores affecting activity .
- Dose-response curves : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
Q. What strategies optimize SAR (Structure-Activity Relationship) studies for this tetrazole derivative?
- Methodological Answer :
- Fragment-based design : Modify the cyclopropyl group to bulkier substituents (e.g., adamantyl) to enhance target binding .
- Bioisosteric replacement : Substitute the tetrazole ring with carboxylate or sulfonamide groups to compare potency .
- Computational modeling : Perform docking studies (AutoDock Vina) on protein targets (e.g., COX-2 PDB: 5KIR) to predict binding modes .
Q. How can researchers address discrepancies in NMR and X-ray data for structural confirmation?
- Methodological Answer :
- Dynamic effects : Analyze variable-temperature NMR to detect conformational flexibility (e.g., ring-flipping in tetrazole) .
- Crystallographic refinement : Apply SHELXL for high-resolution (<1.0 Å) structures to resolve electron density ambiguities .
- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized geometries to validate tautomeric forms .
Q. What in vivo models are suitable for preclinical testing of this compound?
- Methodological Answer :
- Rodent models : Use LPS-induced inflammation in mice to evaluate anti-inflammatory efficacy (dose: 10–50 mg/kg, oral) .
- Pharmacokinetics : Conduct LC-MS/MS plasma analysis to measure bioavailability and half-life .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeated-dose studies .
Q. How can analytical challenges in quantifying low-concentration samples be mitigated?
- Methodological Answer :
- HPLC optimization : Use C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) for sharp peaks (retention time: 8–10 min) .
- Sensitivity enhancement : Derivatize with dansyl chloride for fluorometric detection (LOD: 0.1 ng/mL) .
- Internal standards : Spike samples with deuterated analogs (e.g., d4-cyclopropyl) to correct matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
